3-Ethenyltriazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

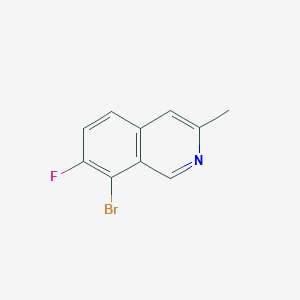

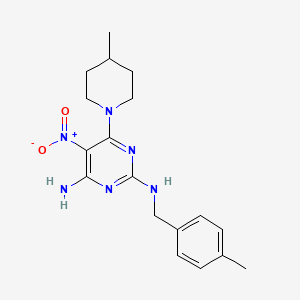

3-Ethenyltriazole-4-carboxylic acid (ETCA) is a chemical compound that belongs to the class of triazole carboxylic acids. It is an important building block in the synthesis of various compounds such as bioactive molecules, pharmaceuticals, and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Activities

3-Ethenyltriazole-4-carboxylic acid, as a fluorinated heterocycle, has been found to have significant anticancer and antimicrobial activities . The in vivo and in vitro anticancer and antimicrobial activities of these fluorinated heterocycles are well reported . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .

Drug Discovery

1,2,3-Triazoles, including 3-Ethenyltriazole-4-carboxylic acid, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are also used in organic synthesis . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Polymer Chemistry

1,2,3-Triazoles have found applications in polymer chemistry . They are used in the production of various types of polymers .

Supramolecular Chemistry

In the field of supramolecular chemistry, 1,2,3-triazoles play a significant role . They are used in the creation of complex structures .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are used to join two molecules, usually a biomolecule and a labeling molecule .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes . They are used in the study of biological systems through the application of chemical techniques .

Fluorescent Imaging and Materials Science

1,2,3-Triazoles have applications in fluorescent imaging and materials science . They are used in the creation of materials with specific properties and in imaging techniques .

Wirkmechanismus

Target of Action

It is known that triazole compounds, which include 3-ethenyltriazole-4-carboxylic acid, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that 3-Ethenyltriazole-4-carboxylic acid may interact with multiple targets within the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . Therefore, it can be inferred that 3-Ethenyltriazole-4-carboxylic acid may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it is likely that 3-Ethenyltriazole-4-carboxylic acid may influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that the action of 3-Ethenyltriazole-4-carboxylic acid may result in a wide range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

3-ethenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c1-2-8-4(5(9)10)3-6-7-8/h2-3H,1H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBKRFJDDNMUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CN=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethenyltriazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)

![N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)

![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)